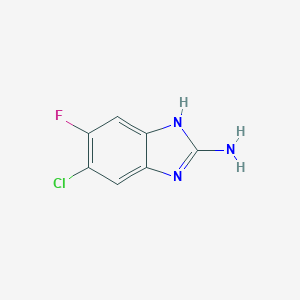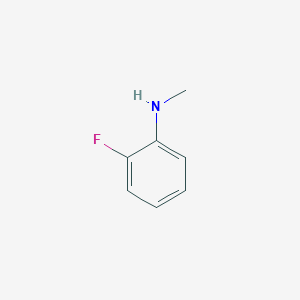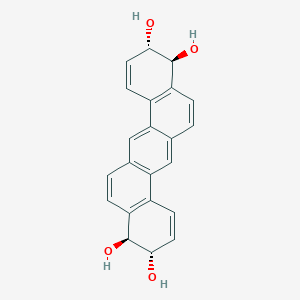
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to natural and anthropogenic sources. It has been identified as a potent carcinogen and mutagen, and its effects on human health have been extensively studied.
Mechanism Of Action
Dibenz(a,h)anthracene exerts its carcinogenic effects by inducing oxidative stress, DNA damage, and mutations. It is metabolized by cytochrome P450 enzymes to form highly reactive intermediates, which can bind to DNA and cause mutations. It also generates reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The accumulation of DNA damage and mutations can lead to the development of cancer.
Biochemical And Physiological Effects
Dibenz(a,h)anthracene has been found to induce a variety of biochemical and physiological effects. It can cause inflammation, oxidative stress, and DNA damage, which can lead to cell death and tissue damage. It also affects various signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, which plays a role in the regulation of cell growth and differentiation.
Advantages And Limitations For Lab Experiments
Dibenz(a,h)anthracene is a useful tool for studying the mechanisms of carcinogenesis and developing cancer therapies. It can be used to induce tumors in animal models and to study the effects of carcinogens on cellular and molecular processes. However, its use is limited by its toxicity and carcinogenicity. It must be handled with care, and appropriate safety measures must be taken to avoid exposure.
Future Directions
There are several future directions for research on dibenz(a,h)anthracene. One area of research is the development of new cancer therapies that target the mechanisms of carcinogenesis induced by dibenz(a,h)anthracene. Another area is the study of the effects of dibenz(a,h)anthracene on the immune system and its role in the development of cancer. Additionally, the development of new methods for the detection and quantification of dibenz(a,h)anthracene in the environment and in biological samples is an important area of research.
Synthesis Methods
Dibenz(a,h)anthracene can be synthesized by various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and oxidative coupling. The most commonly used method for its synthesis is the oxidative coupling of anthracene, which involves the reaction of anthracene with a strong oxidizing agent such as potassium permanganate or chromium trioxide.
Scientific Research Applications
Dibenz(a,h)anthracene has been extensively studied for its carcinogenic and mutagenic properties. It has been found to induce tumors in various organs, including the lungs, liver, and skin. It also causes DNA damage and mutations, which can lead to cancer. Therefore, it is commonly used in cancer research to study the mechanisms of carcinogenesis and to develop cancer therapies.
properties
CAS RN |
151910-74-6 |
|---|---|
Product Name |
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans- |
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-7-5-13-15(21(19)25)3-1-11-9-18-12(10-17(11)13)2-4-16-14(18)6-8-20(24)22(16)26/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI Key |
FCBQLOHCJAICDK-CMOCDZPBSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=C[C@@H]([C@H]5O)O)C=C32)[C@@H]([C@H]1O)O |
SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O |
Canonical SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O |
Other CAS RN |
151910-74-6 |
synonyms |
trans,trans-3,4:10,11-Tetrahydroxy-3,4,10,11-tetrahydro-dibenz(a,h)ant hracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



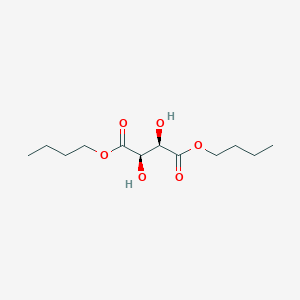
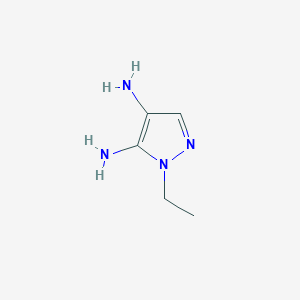
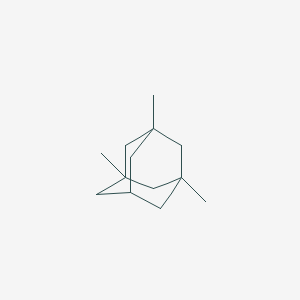
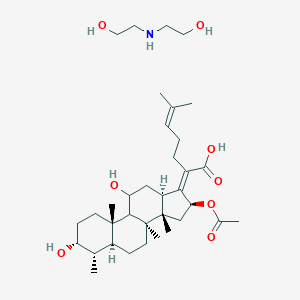
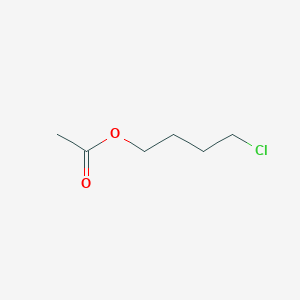
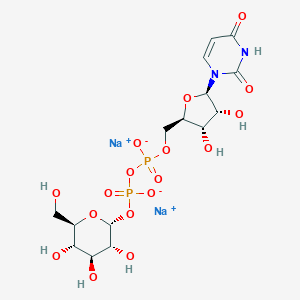
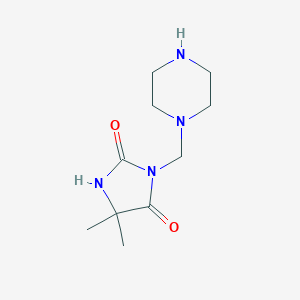

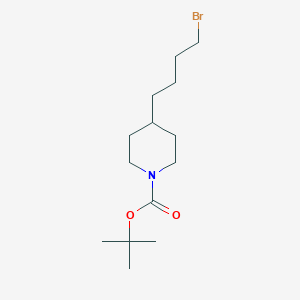
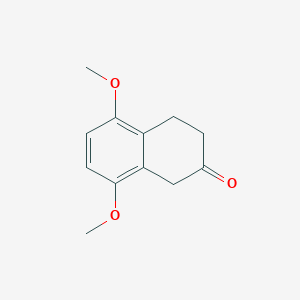
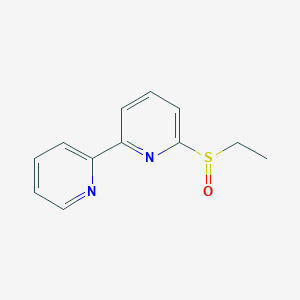
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)
